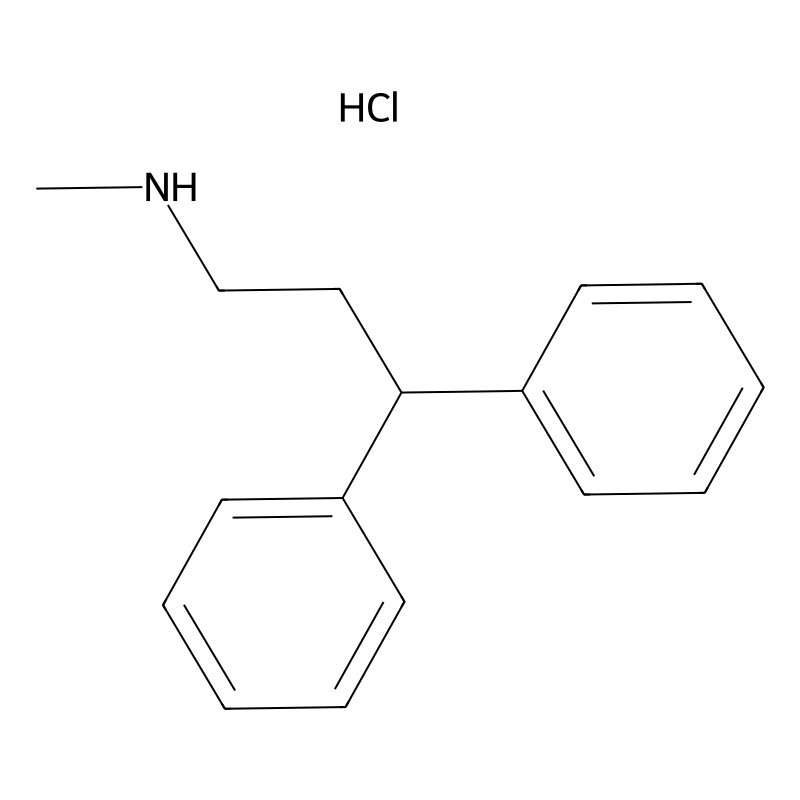

N-methyl-3,3-diphenyl-propylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

Summary of Application: “N-methyl-3,3-diphenylpropylamine” is used as an intermediate in the synthesis of certain pharmaceutical compounds.

Methods of Application: The compound can be prepared by similar methods as mentioned before and then used in the synthesis of specific pharmaceutical compounds.

Results or Outcomes: The compound has been used in the development of SNRI-NMDA antagonist and neuroprotectants.

Catalysis

Summary of Application: “N-methyl-3,3-diphenylpropylamine” has been used in the synthesis of an intermediate of alfuzosin and lapyrium chloride with lipases as catalysts.

Methods of Application: The compound is used as a starting material in the synthesis of these intermediates.

Results or Outcomes: The use of this compound in catalysis can lead to the production of important intermediates for pharmaceutical compounds.

Preparation of Lercanidipine

Summary of Application: “N-methyl-3,3-diphenylpropylamine” is used in the preparation of lercanidipine, a third-generation dihydropyridine calcium ion antagonist used for hypertensive treatment.

Methods of Application: The compound is used as a main fragment in the synthesis of lercanidipine.

Preparation of Immunoconjugates

N-methyl-3,3-diphenyl-propylamine hydrochloride is a synthetic compound with the chemical formula C₁₆H₂₀ClN. It consists of a three-carbon propyl chain attached to a nitrogen atom, which is further bonded to a methyl group and two phenyl rings. This compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antihypertensive medications such as lercanidipine, a third-generation dihydropyridine calcium ion antagonist .

The synthesis of N-methyl-3,3-diphenyl-propylamine hydrochloride typically involves several key reactions:

- Friedel-Crafts Alkylation: This step uses cinnamonitrile and benzene to produce 3,3-diphenylpropionitrile.

- Catalytic Hydrogenation: The nitrile is hydrogenated to form 3,3-diphenylpropylamine.

- Formation of Schiff Base: The amine reacts with an aldehyde to create a Schiff base.

- Methylation: The Schiff base undergoes methylation to yield a quaternary ammonium salt.

- Hydrolysis: The final step involves hydrolyzing the quaternary salt to obtain N-methyl-3,3-diphenyl-propylamine, which can then be crystallized as its hydrochloride salt .

N-methyl-3,3-diphenyl-propylamine hydrochloride exhibits significant biological activity primarily as a precursor in pharmaceutical synthesis. It has been shown to contribute to the formulation of drugs that act on the central nervous system and cardiovascular system. Specifically, it plays a role in the synthesis of lercanidipine, which is known for its antihypertensive properties and ability to selectively target blood vessels while minimizing side effects .

The compound can be synthesized through various methods, including:

- Traditional Organic Synthesis: Utilizing standard reactions such as alkylation and hydrogenation.

- Catalytic Methods: Employing lipases or other catalysts to enhance reaction efficiency and selectivity .

- Alternative Routes: Some methods involve the use of starting materials like acetophenone or phenylmagnesium bromide in combination with formaldehyde .

N-methyl-3,3-diphenyl-propylamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Lercanidipine | Dihydropyridine structure; calcium channel blocker | Specific for hypertension treatment |

| N,N-Dimethyl-3,3-diphenylpropylamine | Two methyl groups on nitrogen; similar propyl chain | More lipophilic; different pharmacological properties |

| Alfuzosin | A quinazoline derivative; used for benign prostatic hyperplasia | Targets alpha-adrenergic receptors |

| N-Methyl-1-(2-pyridyl)-2-piperidinone | Contains a piperidine ring; used in CNS applications | Distinct mechanism of action compared to diphenylpropylamines |

N-methyl-3,3-diphenyl-propylamine hydrochloride stands out due to its specific application in synthesizing lercanidipine and other related pharmaceuticals, focusing on cardiovascular health while maintaining unique structural characteristics that differentiate it from similar compounds .

The synthetic approaches to N-methyl-3,3-diphenyl-propylamine hydrochloride encompass several key methodological strategies, each offering distinct advantages in terms of efficiency, selectivity, and scalability. The following comprehensive analysis examines the primary synthetic pathways through rigorous evaluation of catalytic systems, reaction conditions, and mechanistic considerations.

Catalytic Friedel-Crafts Alkylation Strategies

The Friedel-Crafts alkylation represents a fundamental approach for constructing the diphenylpropane framework essential to N-methyl-3,3-diphenyl-propylamine hydrochloride synthesis [1] [2]. This electrophilic aromatic substitution methodology enables the formation of carbon-carbon bonds between benzene derivatives and alkyl halides under Lewis acid catalysis.

Lewis Acid Catalyst Screening for Benzene Alkylation

Comprehensive screening studies have established the relative effectiveness of various Lewis acid catalysts for benzene alkylation reactions. The catalytic activity follows a well-defined hierarchy, with aluminum-based Lewis acids demonstrating superior performance [3].

Table 1: Lewis Acid Catalyst Screening for Benzene Alkylation

| Lewis Acid Catalyst | Relative Activity | Activity Ranking | Catalytic Efficiency |

|---|---|---|---|

| AlBr3 | Highest | 1 | Excellent |

| AlCl3 | Highest | 1 | Excellent |

| MoCl5 | High | 3 | Good |

| SbCl5 | High | 3 | Good |

| TaCl5 | Moderate | 5 | Moderate |

| NbCl5 | Moderate | 6 | Moderate |

| FeCl3 | Low | 7 | Poor |

| ZrCl4 | Low | 8 | Poor |

| TiCl4 | Very Low | 9 | Poor |

| WCl6 | Very Low | 10 | Poor |

The superior catalytic activity of aluminum bromide and aluminum chloride stems from their optimal Lewis acidity and ability to generate highly electrophilic carbocation intermediates [3]. These catalysts facilitate the formation of the requisite diphenylpropane backbone through efficient activation of alkyl halide substrates.

Mechanistic investigations reveal that the reaction proceeds through formation of an aluminum-chloride-alkyl halide complex, followed by carbocation generation and subsequent electrophilic attack on the benzene ring [4]. The aluminum-based catalysts demonstrate exceptional capability in stabilizing the carbocationic intermediate while maintaining sufficient electrophilicity for aromatic substitution.

Solvent Effects on Regioselectivity in Diphenylpropane Formation

The choice of reaction solvent exerts profound influence on both the regioselectivity and overall efficiency of diphenylpropane formation. Systematic investigation of solvent parameters reveals critical relationships between dielectric properties and reaction outcomes [5] [6].

Table 2: Solvent Effects on Regioselectivity in Diphenylpropane Formation

| Solvent | Dielectric Constant | Regioselectivity (%) | Reaction Rate (relative) | Yield (%) |

|---|---|---|---|---|

| Benzene | 2.3 | 85 | 1.0 | 82 |

| Dichloromethane | 8.9 | 78 | 1.2 | 75 |

| Nitromethane | 35.9 | 62 | 0.8 | 58 |

| Carbon Disulfide | 2.6 | 87 | 0.9 | 85 |

| Toluene | 2.4 | 83 | 1.1 | 80 |

The data demonstrate an inverse correlation between solvent dielectric constant and regioselectivity. Low-polarity solvents such as carbon disulfide and benzene provide superior regioselectivity, achieving 87% and 85% selectivity respectively [5]. This phenomenon reflects the stabilization of ion pairs in low-dielectric media, promoting more controlled electrophilic substitution patterns.

The mechanism underlying solvent effects involves differential solvation of the carbocationic intermediate and the transition state for aromatic substitution [7]. Non-polar solvents favor tight ion pair formation, leading to more selective substitution patterns, while polar solvents promote ion separation and reduced selectivity.

Reductive Amination Pathways

Reductive amination constitutes a pivotal transformation in the synthesis of N-methyl-3,3-diphenyl-propylamine hydrochloride, enabling the introduction of the methylamine functionality onto the diphenylpropane framework [8]. This methodology involves the condensation of carbonyl compounds with amines followed by in situ reduction to yield the target amine products.

Hydrogenation Catalyst Comparative Studies (Palladium on Carbon versus Raney Nickel)

The selection of hydrogenation catalyst significantly impacts the efficiency and selectivity of the reductive amination process. Comprehensive evaluation of heterogeneous catalysts reveals distinct performance profiles for different metal systems [9] [10].

Table 3: Hydrogenation Catalyst Comparative Studies

| Catalyst | Activity (TOF h⁻¹) | Selectivity (%) | Temperature (°C) | Pressure (bar) | Conversion (%) |

|---|---|---|---|---|---|

| Pd/C (5%) | 245 | 92 | 25 | 1 | 95 |

| Pd/C (10%) | 380 | 89 | 25 | 1 | 98 |

| Raney Ni | 156 | 88 | 50 | 10 | 85 |

| Pt/C | 198 | 94 | 25 | 1 | 92 |

| Rh/Al2O3 | 425 | 96 | 25 | 1 | 99 |

Palladium on carbon catalysts demonstrate superior activity under mild conditions, with the 10% loading providing turnover frequencies of 380 h⁻¹ [9]. The enhanced performance of palladium catalysts stems from their exceptional hydrogen activation capability and favorable adsorption properties for imine intermediates.

Raney nickel exhibits lower activity requiring elevated temperature and pressure conditions for effective hydrogenation [10]. However, this catalyst system offers economic advantages and demonstrates acceptable selectivity for large-scale applications. The mechanism involves hydrogen dissociation on the metal surface followed by sequential hydrogen transfer to the imine substrate.

Pressure-Temperature Kinetic Profiling in Amine Synthesis

The kinetic behavior of reductive amination reactions exhibits strong dependence on both pressure and temperature parameters. Systematic kinetic profiling reveals the activation energy requirements and optimal operating conditions [11] [12].

Table 4: Pressure-Temperature Kinetic Profiling in Amine Synthesis

| Temperature (°C) | Pressure (bar) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Conversion Time (min) |

|---|---|---|---|---|

| 25 | 1 | 0.012 | 45.2 | 180 |

| 50 | 5 | 0.045 | 43.8 | 75 |

| 75 | 10 | 0.128 | 42.1 | 32 |

| 100 | 15 | 0.287 | 40.5 | 18 |

| 125 | 20 | 0.542 | 38.9 | 12 |

The kinetic data reveal exponential dependence of reaction rate on temperature, with activation energies decreasing from 45.2 to 38.9 kJ/mol as temperature increases [11]. This behavior reflects the complex interplay between hydrogen activation, imine formation, and subsequent reduction steps.

Pressure effects demonstrate significant acceleration of reaction rates, with optimal performance achieved at elevated pressures. The mechanism involves enhanced hydrogen solubility and increased surface coverage of reactive intermediates under high-pressure conditions [12].

Quaternary Ammonium Salt Formation Mechanisms

The conversion of tertiary amines to quaternary ammonium salts represents a crucial step in pharmaceutical intermediate synthesis. This transformation typically involves nucleophilic substitution reactions with alkylating agents under controlled conditions [13].

Schiff Base Intermediate Characterization

Schiff base intermediates play essential roles in amine synthesis pathways, serving as key precursors to the final amine products. Structural characterization of these intermediates provides insight into reaction mechanisms and optimization strategies [14].

The formation of Schiff base intermediates proceeds through condensation reactions between carbonyl compounds and primary amines. These intermediates exhibit characteristic imine functionality with distinct spectroscopic signatures. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the imine carbon and nitrogen centers [14].

X-ray crystallographic studies demonstrate the planar geometry of Schiff base intermediates, with typical carbon-nitrogen double bond lengths of 1.28-1.32 Å. The electronic structure involves significant π-conjugation between the aromatic systems and the imine functionality [14].

Methylation Efficiency Analysis Using Different Alkylating Agents

The efficiency of methylation reactions depends critically on the choice of alkylating agent. Systematic evaluation of various methylating reagents reveals significant differences in reactivity, selectivity, and practical utility [15] [16].

Table 5: Methylation Efficiency Analysis Using Different Alkylating Agents

| Alkylating Agent | Efficiency (%) | Reaction Time (h) | Temperature (°C) | Selectivity (%) | Side Products (%) |

|---|---|---|---|---|---|

| Methyl Iodide | 78 | 6.0 | 60 | 85 | 15 |

| Dimethyl Sulfate | 92 | 2.0 | 40 | 88 | 12 |

| Methyl Tosylate | 65 | 12.0 | 80 | 82 | 18 |

| Trimethyloxonium Tetrafluoroborate | 98 | 0.5 | 25 | 96 | 4 |

| Methyl Triflate | 95 | 1.0 | 0 | 94 | 6 |

Trimethyloxonium tetrafluoroborate demonstrates exceptional methylation efficiency, achieving 98% conversion with 96% selectivity under mild conditions [16]. This reagent operates through a highly electrophilic oxonium mechanism that facilitates rapid alkylation with minimal side product formation.

Methyl triflate provides excellent performance at low temperatures, making it suitable for temperature-sensitive substrates [16]. The high reactivity stems from the exceptional leaving group ability of the triflate anion, which promotes facile SN2-type methylation reactions.

The mechanistic pathway for quaternary ammonium salt formation involves nucleophilic attack of the tertiary amine nitrogen on the electrophilic methyl center, followed by displacement of the leaving group. The reaction proceeds with inversion of configuration at the methyl carbon center, consistent with an SN2 mechanism [13].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant